molecular formula C21H22ClNO B4103055 N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride

Cat. No.: B4103055
M. Wt: 339.9 g/mol
InChI Key: DIEPFHAFIQOFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride is a synthetic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxybenzyl group attached to a diphenylmethanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with diphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine: This compound has a similar structure but with additional methoxy groups, leading to different chemical and biological properties.

    N-(2-methoxybenzyl)-4-iodophenethylamine: The presence of an iodine atom in this compound results in distinct pharmacological effects.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine: The bromine substitution alters the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other related compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15,21-22H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPFHAFIQOFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.